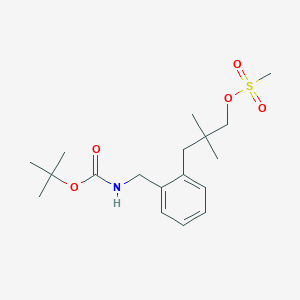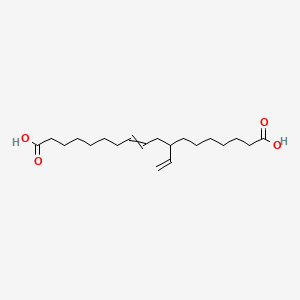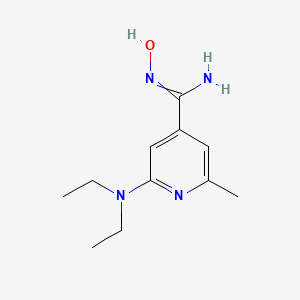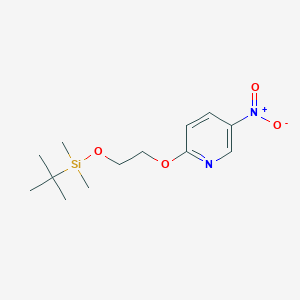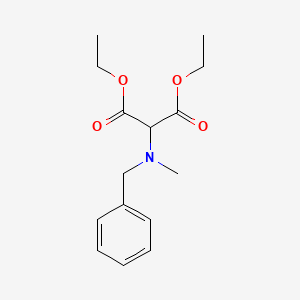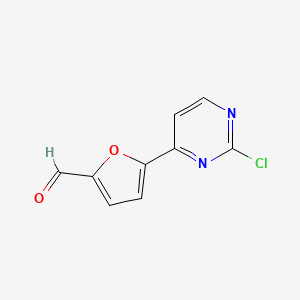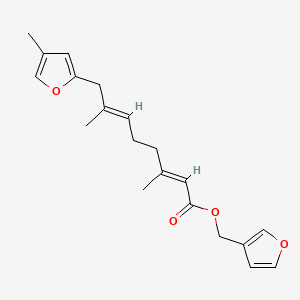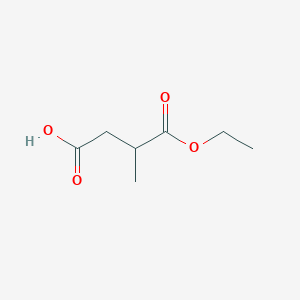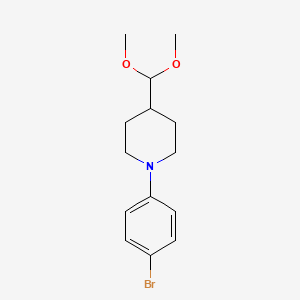
1-(4-Bromophenyl)-4-(dimethoxymethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-4-(dimethoxymethyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom. The presence of a bromophenyl group and a dimethoxymethyl group attached to the piperidine ring makes this compound unique and of interest in various fields of research.
Preparation Methods
The synthesis of 1-(4-Bromophenyl)-4-(dimethoxymethyl)piperidine typically involves several steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-bromobenzaldehyde with piperidine in the presence of a reducing agent to form the intermediate 1-(4-bromophenyl)piperidine. This intermediate is then reacted with formaldehyde and methanol under acidic conditions to introduce the dimethoxymethyl group, yielding the final product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-Bromophenyl)-4-(dimethoxymethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form substituted derivatives.
Hydrolysis: The dimethoxymethyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding aldehyde or alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and toluene, as well as catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Bromophenyl)-4-(dimethoxymethyl)piperidine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as a precursor for drug development.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-4-(dimethoxymethyl)piperidine involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. The dimethoxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various physiological responses.
Comparison with Similar Compounds
1-(4-Bromophenyl)-4-(dimethoxymethyl)piperidine can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-4-(dimethoxymethyl)piperidine: Similar structure but with a chlorine atom instead of a bromine atom, leading to different reactivity and biological activity.
1-(4-Bromophenyl)-4-(methoxymethyl)piperidine:
1-(4-Bromophenyl)piperidine: Lacks the dimethoxymethyl group, making it less complex and with different reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H20BrNO2 |
|---|---|
Molecular Weight |
314.22 g/mol |
IUPAC Name |
1-(4-bromophenyl)-4-(dimethoxymethyl)piperidine |
InChI |
InChI=1S/C14H20BrNO2/c1-17-14(18-2)11-7-9-16(10-8-11)13-5-3-12(15)4-6-13/h3-6,11,14H,7-10H2,1-2H3 |
InChI Key |
DSTXKGWPDOBQDY-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1CCN(CC1)C2=CC=C(C=C2)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


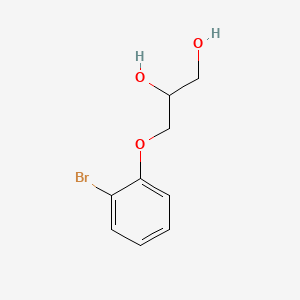

![1,1-Dimethylethyl N-[4-[6-(4-morpholinylmethyl)-3-pyridinyl]-1-naphthalenyl]carbamate](/img/structure/B13973616.png)
